molecular formula C19H22N4O B11002265 1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea

1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea

Cat. No.: B11002265
M. Wt: 322.4 g/mol
InChI Key: ZCPIZESIVHVDOJ-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Additionally, they can act as allosteric activators of enzymes like glucokinase, which plays a role in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-N’-PHENYLUREA is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea

InChI

InChI=1S/C19H22N4O/c24-19(21-15-9-3-1-4-10-15)20-14-8-2-5-13-18-22-16-11-6-7-12-17(16)23-18/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,22,23)(H2,20,21,24)

InChI Key

ZCPIZESIVHVDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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